molecular formula C14H8F4O3 B1341144 2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid CAS No. 926234-72-2

2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid

Cat. No.: B1341144
CAS No.: 926234-72-2
M. Wt: 300.2 g/mol
InChI Key: OUQIQTSFCNUHCQ-UHFFFAOYSA-N
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Description

2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid is an organic compound with the molecular formula C14H8F4O3. It is a derivative of benzoic acid, where the benzene ring is substituted with a fluoro group and a trifluoromethoxyphenyl group.

Biochemical Analysis

Biochemical Properties

2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with lactate dehydrogenase, an enzyme involved in the conversion of lactate to pyruvate in the glycolysis pathway . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to alterations in metabolic flux and energy production within the cell.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the MAPK/ERK signaling pathway, which is critical for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with lactate dehydrogenase results in enzyme inhibition, which subsequently affects the glycolytic pathway . Furthermore, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions but can degrade over time when exposed to light or heat . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular viability and function, highlighting the importance of monitoring its stability during experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as enzyme inhibition and modulation of signaling pathways. At high doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in glycolysis and oxidative phosphorylation . These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. For example, its inhibition of lactate dehydrogenase can result in the accumulation of lactate and a decrease in pyruvate levels, impacting energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for its biological activity and effectiveness.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. It has been found to localize in specific cellular compartments, such as the mitochondria and nucleus . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action. The presence of the compound in these compartments can influence mitochondrial function and gene expression, contributing to its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as dimethylformamide or toluene). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield substituted benzoic acids, while oxidation and reduction can yield corresponding carboxylic acid derivatives or alcohols .

Scientific Research Applications

2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid is unique due to the presence of both fluoro and trifluoromethoxy groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O3/c15-11-7-8(5-6-10(11)13(19)20)9-3-1-2-4-12(9)21-14(16,17)18/h1-7H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQIQTSFCNUHCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588060
Record name 3-Fluoro-2'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926234-72-2
Record name 3-Fluoro-2'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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